3-(3,4-dimethoxyphenyl)-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-ones This compound is characterized by its unique structure, which includes a chromene ring fused with an oxazine ring, and substituted with a 3,4-dimethoxyphenyl group and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Oxazine Ring Formation: The oxazine ring is formed by reacting the chromene intermediate with an amine and a suitable oxidizing agent.
Substitution Reactions: The 3,4-dimethoxyphenyl group and the propan-2-yl group are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-1-propanol
- 3-(4-hydroxy-3-methoxyphenyl)propionic acid
- 3,4-dimethoxyphenylacetone
Uniqueness
3-(3,4-dimethoxyphenyl)-9-(propan-2-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is unique due to its fused chromene and oxazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C22H23NO5/c1-13(2)23-10-16-18(28-12-23)8-6-15-21(24)17(11-27-22(15)16)14-5-7-19(25-3)20(9-14)26-4/h5-9,11,13H,10,12H2,1-4H3 |
InChI Key |
NBXCVUZFLYEWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4)OC)OC)OC1 |
Origin of Product |
United States |
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